molecular formula C20H28N2O2S B6034035 2-(3-methylsulfanylpropanoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one

2-(3-methylsulfanylpropanoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6034035
M. Wt: 360.5 g/mol
InChI Key: VJEKXQVMKLJOAG-UHFFFAOYSA-N
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Description

2-(3-methylsulfanylpropanoyl)-7-(2-phenylethyl)-2,7-diazaspiro[45]decan-6-one is a complex organic compound that belongs to the spirocyclic class of molecules These compounds are characterized by a unique spiro structure, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylsulfanylpropanoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then further reacted with other reagents to form the final spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylsulfanylpropanoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-(3-methylsulfanylpropanoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methylsulfanylpropanoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a kinase inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-methylsulfanylpropanoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one apart is its unique spirocyclic structure combined with the presence of both sulfur and nitrogen atoms, which may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-methylsulfanylpropanoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2S/c1-25-15-9-18(23)22-14-11-20(16-22)10-5-12-21(19(20)24)13-8-17-6-3-2-4-7-17/h2-4,6-7H,5,8-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEKXQVMKLJOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)N1CCC2(C1)CCCN(C2=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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